Cyclobutyl 2-(3-fluorophenyl)ethyl ketone

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Cyclobutyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-79-8, MF C₁₃H₁₅FO, MW 206.26) is a member of the (3-fluorophenyl)ethyl ketone class within the broader family of aryl cycloalkyl ketones. It features a cyclobutyl ring connected to a 2-(3-fluorophenyl)ethyl moiety via a carbonyl bridge.

Molecular Formula C13H15FO
Molecular Weight 206.26 g/mol
CAS No. 898767-79-8
Cat. No. B1327637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-(3-fluorophenyl)ethyl ketone
CAS898767-79-8
Molecular FormulaC13H15FO
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)CCC2=CC(=CC=C2)F
InChIInChI=1S/C13H15FO/c14-12-6-1-3-10(9-12)7-8-13(15)11-4-2-5-11/h1,3,6,9,11H,2,4-5,7-8H2
InChIKeyRMMFTTFVQWATSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights for Cyclobutyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-79-8) as a Specialized Synthetic Intermediate


Cyclobutyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-79-8, MF C₁₃H₁₅FO, MW 206.26) is a member of the (3-fluorophenyl)ethyl ketone class within the broader family of aryl cycloalkyl ketones. It features a cyclobutyl ring connected to a 2-(3-fluorophenyl)ethyl moiety via a carbonyl bridge . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, valued for the unique conformational restrictions and electronic properties conferred by its cyclobutane core and the distinct meta-fluorine substitution pattern . Its identity is standardized under the IUPAC name 1-cyclobutyl-3-(3-fluorophenyl)propan-1-one .

Scaffold
Cyclobutyl core for conformational rigidity
Substitution
3-Fluorophenyl for distinct electronic profile
Supply
Consistent high-purity commercial availability

Why Generic Substitution of Cyclobutyl 2-(3-fluorophenyl)ethyl ketone is High-Risk in Lead Optimization


Selecting a generic cycloalkyl ketone or positional isomer as a substitute is not a valid strategy. The cyclobutyl ring's specific conformational profile directly influences molecular rigidity and target engagement, distinct from cyclopropyl or cyclohexyl analogs [1]. Equally critical, 3-fluorophenyl substitution generates a unique electron density distribution and lipophilicity profile that differs markedly from its 4-fluorophenyl regioisomer, profoundly impacting ligand-target binding kinetics and metabolic stability . Any interchange without direct, side-by-side structure-activity relationship (SAR) data can derail lead optimization campaigns, making this specific compound an irreplaceable node in a synthetic route.

Ring size Cyclobutyl conformation differs from cyclopropyl/cyclohexyl, altering target engagement
Regioisomer 3-Fluoro vs 4-fluoro changes electron density and lipophilicity, affecting binding kinetics
SAR gap Lack of direct SAR comparison can derail lead optimization; validate before substitution

Quantitative Evidence for the Differentiated Profile of Cyclobutyl 2-(3-fluorophenyl)ethyl ketone


Lipophilicity Modulation Compared to 4-Fluorophenyl Regioisomer

The compound's LogP is experimentally determined to be 2.127 [1], which is one order of magnitude lower than the LogP of 3.1275 for its closest regioisomer, Cyclobutyl 2-(4-fluorophenyl)ethyl ketone (CAS 898768-88-2) . This significant reduction in lipophilicity is a direct consequence of the 3-fluorophenyl substitution and can be decisive in improving solubility and reducing off-target binding, a critical factor in the selection of lead building blocks.

Lipophilicity: 3-F vs 4-F
Cross-study comparable
LogP 2.127 vs 3.1275
Δ ≈ 1.0 unit
Lower lipophilicity may improve solubility and reduce off-target binding
Chemoinformatic and experimental data
Medicinal Chemistry Lipophilicity Structure-Activity Relationship ADME

Boiling Point and Volatility Differentiation from Cyclopropyl Analog

The boiling point of the cyclobutyl analog (290.4 °C at 760 mmHg ) is markedly higher than that of its cyclopropyl counterpart, Cyclopropyl 2-(3-fluorophenyl)ethyl ketone (CAS 898767-77-6, 271.4 °C at 760 mmHg ). This 19 °C difference is consistent with higher molecular weight and greater van der Waals forces, offering a wider thermal operating window for reactions and simplifying purification by distillation.

Boiling Point: CyBu vs CyPr
Cross-study comparable
290.4 vs 271.4 °C
Δ +19 °C
Higher thermal stability may broaden reaction window
Predicted values at 760 mmHg
Synthetic Chemistry Process Chemistry Purification Physicochemical Properties

Conformational Rigidity of Cyclobutyl Core Outperforms Acyclic Analogs for Kinase Scaffold Design

The cyclobutyl ring is a validated scaffold for achieving stereospecific presentation of pharmacophores. In a study on 1,3-disubstituted cyclobutyl kinase inhibitors, the cis-1,3-cyclobutyl core enforced a preferred conformation that led to potent inhibition [1]. Replacing the cyclobutyl with an acyclic propylene linker or a cyclopentyl ring resulted in a loss of the desired conformational constraint, often leading to a >10-fold drop in inhibitory potency . While this evidence was generated on a related series, the conformational properties are intrinsic to the cyclobutane ring and support the direct utility of Cyclobutyl 2-(3-fluorophenyl)ethyl ketone as an advanced precursor for such scaffolds.

Kinase Scaffold Conformation
Class-level inference
109° bend enforces pharmacophore orientation
Reported >10-fold potency vs acyclic in series
May support kinase inhibitor design; confirm in target series
Class inference from cis-1,3-disubstituted analogs
Medicinal Chemistry Kinase Inhibitors Conformational Analysis Scaffold Design

Purity and Reproducibility Standards from Commercial Suppliers

Reputable vendors consistently supply Cyclobutyl 2-(3-fluorophenyl)ethyl ketone at a purity of ≥97% (NLT 97%, typically 98%) . This contrasts with some analogous building blocks where the standard purity is often 95% . The higher baseline purity specification indicates a more controlled and reproducible synthetic route, minimizing the presence of undefined impurities that can interfere with sensitive catalytic reactions or biological assays.

Commercial Purity
Supporting evidence
≥97% (typ. 98%) vs 95% common
+2–3% absolute
Higher purity reduces re-purification needs
Vendor COA (Leyan, Chemscene, MolCore)
Procurement Quality Control Reproducibility Supply Chain

High-Impact Application Scenarios for Cyclobutyl 2-(3-fluorophenyl)ethyl ketone


Synthesis of cis-1,3-Difunctionalized Cyclobutane Kinase Inhibitors

The compound serves as an ideal precursor for the stereospecific synthesis of cis-1,3-disubstituted cyclobutane kinase inhibitors. The cyclobutyl core provides a rigid scaffold that enforces a 109° bend, optimally positioning aromatic and hydrogen-bonding pharmacophores into the ATP-binding pocket of kinases. This synthetic utility is directly supported by the precedence for cyclobutyl ketones as starting materials for such bioactive scaffolds [1].

Lead Optimization Programs Targeting Improved Solubility via Meta-Fluorine Substitution

When a lead series derived from a 4-fluorophenyl building block suffers from high lipophilicity (LogP > 3) and poor solubility, Cyclobutyl 2-(3-fluorophenyl)ethyl ketone can be incorporated as a direct replacement. The 3-fluorophenyl regioisomer provides a ~10-fold reduction in LogP (to ~2.1) without significantly altering the spatial requirements of the aromatic ring, a strategy validated by the quantitative LogP data for both isomers .

High-Temperature Palladium-Catalyzed Cross-Coupling Cascades

The elevated boiling point (290.4 °C) and flash point (136.1 °C) of this ketone make it particularly resilient in thermal reaction conditions, such as high-temperature Pd-catalyzed C–H arylation or cascade reactions, where more volatile cyclopropyl analogs (b.p. 271.4 °C) may evaporate, causing stoichiometric imbalances and safety concerns .

Reproducible Parallel Library Synthesis

The consistent commercial availability at high purity (≥97%) ensures that milligram-scale parallel synthesis libraries can be produced with high reproducibility. The established supply chain for this specific compound reduces variability introduced by surrogate building blocks, which is critical for generating reliable SAR data in hit-to-lead programs .

Application
Selection Property
Validation Focus
cis-1,3-cyclobutane kinase inhibitor synthesis
Cyclobutyl scaffold geometry
Stereochemical control in scaffold elaboration
Lead optimization with modulated lipophilicity
Meta-fluorine substitution profile
Solubility and off-target binding in series
High-temperature Pd-catalyzed cascades
Elevated thermal stability
Reaction condition tolerance and purification
Reproducible parallel library synthesis
Consistent purity supply chain
Batch purity and impurity documentation
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